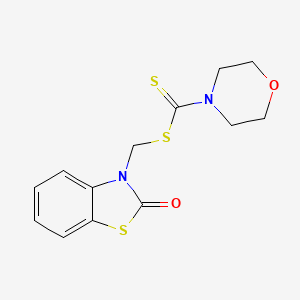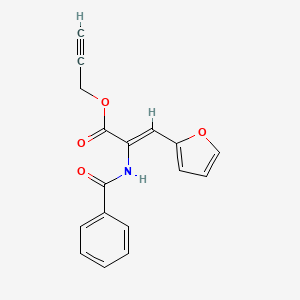![molecular formula C17H18ClNO4S B5232291 ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5 signaling, which plays a crucial role in regulating neuronal activity and synaptic plasticity. CGP 7930 has been widely used in scientific research to investigate the function of mGluR5 in various physiological and pathological conditions.
Wirkmechanismus
CGP 7930 acts as a competitive antagonist of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate by binding to the receptor's allosteric site and preventing the activation of downstream signaling pathways. By inhibiting ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling, CGP 7930 reduces the release of glutamate and other neurotransmitters, which can lead to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
CGP 7930 has been shown to have a range of biochemical and physiological effects in various experimental models. It can reduce the release of glutamate and other neurotransmitters, modulate synaptic plasticity, and alter neuronal excitability. In addition, CGP 7930 has been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic implications for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CGP 7930 in lab experiments is its high potency and specificity for ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate, which allows for precise control over the modulation of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling. However, one limitation is that CGP 7930 may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CGP 7930 and ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling. One area of interest is the role of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate in the regulation of social behavior and cognition, particularly in the context of autism spectrum disorders. Another direction is the development of more specific and selective ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate antagonists for therapeutic use in neurological disorders. Additionally, further investigation into the molecular mechanisms underlying ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling and its modulation by CGP 7930 may provide new insights into the function of this important receptor subtype.
Synthesemethoden
CGP 7930 can be synthesized using a multi-step process starting from 4-chlorobenzenesulfonyl chloride and 2-methylphenylglycine. The synthetic route involves several key steps, including the formation of an amide intermediate, followed by a cyclization reaction and subsequent esterification. The final product is obtained after purification using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CGP 7930 has been extensively used in scientific research to investigate the role of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory, as well as contribute to the development and progression of neurological disorders such as autism, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
ethyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-3-23-17(20)12-19(16-7-5-4-6-13(16)2)24(21,22)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQLFZYHLYQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)




![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)

![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)